n-(Thiazol-5-ylmethyl)cyclopentanamine
Description
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C9H14N2S/c1-2-4-8(3-1)11-6-9-5-10-7-12-9/h5,7-8,11H,1-4,6H2 |
InChI Key |
YSAOXKMHLHLENR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CN=CS2 |
Origin of Product |
United States |
Chemical Properties and Synthesis
While specific experimental data for n-(Thiazol-5-ylmethyl)cyclopentanamine is scarce, its chemical properties can be predicted based on its structure.
Table 1: Predicted Chemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C9H14N2S |
| Molecular Weight | 182.29 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 250-300 °C |
| Solubility | Expected to have some solubility in organic solvents and limited solubility in water |
| Basicity (pKb) | Estimated to be around 4-5, typical for a secondary amine |
A plausible synthetic route to this compound would involve the reductive amination of thiazole-5-carbaldehyde with cyclopentanamine. This is a common and efficient method for the formation of C-N bonds.
Scheme 1: Proposed Synthesis of this compound
In this proposed reaction, thiazole-5-carbaldehyde reacts with cyclopentanamine in the presence of a reducing agent, such as sodium borohydride (B1222165) or hydrogen gas with a catalyst, to yield the target secondary amine.
Significance and Potential Applications
The thiazole (B1198619) ring is a prominent feature in many FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The cyclopentanamine moiety can enhance the pharmacological profile of a molecule by improving its absorption, distribution, metabolism, and excretion (ADME) properties.
The combination of these two structural motifs in n-(Thiazol-5-ylmethyl)cyclopentanamine suggests that it could be a valuable lead compound in drug discovery. Its potential biological activities could span a wide range of therapeutic areas.
Table 2: Potential Areas of Research for this compound
| Research Area | Rationale |
| Antimicrobial Agents | Thiazole-containing compounds have shown potent activity against various bacteria and fungi. |
| Anticancer Agents | The thiazole scaffold is present in several anticancer drugs that target specific enzymes or receptors. nih.gov |
| Enzyme Inhibitors | The amine and thiazole functionalities can interact with the active sites of various enzymes. |
| Central Nervous System (CNS) Agents | The lipophilic nature of the cyclopentyl group may facilitate crossing the blood-brain barrier. |
Conclusion
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The primary disconnection is the carbon-nitrogen bond, suggesting a reductive amination reaction as a key final step. This approach identifies thiazole-5-carbaldehyde and cyclopentylamine (B150401) as the immediate precursors.
Further disconnection of the thiazole-5-carbaldehyde points towards the construction of the thiazole ring itself. A common and effective method for this is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. Specifically for thiazole-5-carbaldehyde, this could involve a protected form of glyceraldehyde or a related three-carbon building block. An alternative precursor to the aldehyde is thiazole-5-methanol, which can be oxidized to the desired aldehyde. This alcohol can, in turn, be synthesized through various methods, including the Hantzsch synthesis of a corresponding ester followed by reduction.
Direct Synthesis Approaches
The direct synthesis of this compound is most efficiently achieved through the reductive amination of thiazole-5-carbaldehyde with cyclopentylamine.
Precursor Identification and Preparation
The key precursors for this synthesis are thiazole-5-carbaldehyde and cyclopentylamine. Cyclopentylamine is a commercially available reagent. Thiazole-5-carbaldehyde can be prepared through several routes. One common method involves the Vilsmeier-Haack formylation of a suitable thiazole precursor. Another approach is the oxidation of thiazole-5-methanol. The synthesis of thiazole-5-methanol can be achieved by the reduction of a thiazole-5-carboxylic acid ester, which itself can be synthesized via the Hantzsch thiazole synthesis from ethyl bromopyruvate and a thioamide. A patented method describes the preparation of 4-methyl-thiazole-5-carbaldehyde from the corresponding thiazole alcohol, which is obtained by reducing a thiazole ester with sodium borohydride (B1222165) in the presence of AlCl3. google.com The alcohol is then oxidized to the aldehyde using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). google.com
Optimized Reaction Conditions and Parameters
Reductive amination is a widely used method for the formation of C-N bonds and can be carried out under various conditions. nih.gov For the reaction between thiazole-5-carbaldehyde and cyclopentylamine, a common and effective reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.comorganic-chemistry.org This reagent is mild and selective, tolerating a wide range of functional groups. nih.govorganic-chemistry.orgharvard.edu
The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. organic-chemistry.org The general procedure involves stirring the aldehyde and amine together in the solvent, followed by the addition of the reducing agent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
| Parameter | Condition |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Stoichiometry | Typically 1.1-1.5 equivalents of the reducing agent |
Role of Catalysis in Compound Synthesis
While the reductive amination with sodium triacetoxyborohydride often proceeds without the need for a catalyst, acid catalysis can sometimes be employed to accelerate the formation of the intermediate iminium ion, especially with less reactive ketones. organic-chemistry.org However, for aldehydes, this is generally not necessary. nih.gov
In the broader context of amine synthesis, various catalytic systems are employed for reductive amination. These can include transition metal catalysts, such as those based on palladium, nickel, or cobalt, often in the presence of a reducing agent like hydrogen gas. nih.gov These catalytic methods can offer advantages in terms of efficiency and cost-effectiveness for large-scale production, but may require more stringent reaction conditions, such as elevated temperature and pressure.
Synthesis of Related Thiazole Derivatives
The synthesis of this compound is closely related to the broader field of thiazole chemistry. The Hantzsch thiazole synthesis is a cornerstone of this field and can be adapted to produce a wide variety of substituted thiazoles.
Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide to form a thiazole ring. nih.govwikipedia.org This versatile reaction allows for the introduction of various substituents onto the thiazole core by choosing appropriately substituted starting materials. nih.govbepls.com
For the synthesis of 5-substituted thiazoles, such as those that could serve as precursors to this compound, the α-halocarbonyl component would need to bear the desired substituent at the α-position. For instance, the reaction of ethyl 2-bromo-3-oxobutanoate with a thioamide would lead to a thiazole with an ester group at the 5-position, which can be further functionalized.
Modern adaptations of the Hantzsch synthesis focus on improving its efficiency and environmental friendliness. These include the use of solid-supported catalysts, microwave irradiation, and multi-component one-pot procedures to streamline the synthesis and facilitate purification. nih.govbepls.com For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. nih.gov
| α-Halocarbonyl | Thioamide | Resulting Thiazole Substituent Pattern |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole |
| Ethyl bromopyruvate | Thioacetamide | 2-Methyl-4-ethoxycarbonylthiazole |
| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole |
Cook-Heilbron Synthesis Modifications
The Cook-Heilbron synthesis, first reported in 1947, is a classical method for preparing 5-aminothiazoles. The reaction typically involves the condensation of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions. wikipedia.orgnih.govpharmaguideline.com This approach provides direct access to thiazoles with an amino group at the C5 position, a key feature for further functionalization.
The foundational mechanism involves a nucleophilic attack from the nitrogen of the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent, followed by intramolecular cyclization and tautomerization to form the aromatic thiazole ring. wikipedia.org While historically significant for providing access to a class of compounds that were previously difficult to obtain, the original Cook-Heilbron synthesis can be associated with limitations such as extended reaction times and modest yields. wikipedia.organalis.com.my Consequently, in contemporary synthetic chemistry, modifications of other methods like the Hantzsch thiazole synthesis are often more prevalent. wikipedia.org
Despite this, the principles of the Cook-Heilbron reaction are still applied, particularly in the synthesis of complex molecules for pharmaceutical research. For instance, a variation of this synthesis was employed in an approach to generate pyridyl and thiazoyl bisamide CSF-1R inhibitors for potential use in cancer therapeutics, demonstrating its continued utility. wikipedia.org
| Reactant 1 | Reactant 2 | Key Product Feature |
| α-Aminonitrile | Carbon Disulfide | 5-Amino-2-mercaptothiazole nih.gov |
| α-Aminonitrile | Dithioacid | 2-Substituted-5-aminothiazole wikipedia.org |
| Ethyl aminocyanoacetate | Dithioacid | 2-Substituted-4-carbethoxy-5-aminothiazole wikipedia.org |
| α-Aminonitrile | Isothiocyanate | 2-Substituted-5-aminothiazole pharmaguideline.com |
Cyclization and Condensation Reactions Involving Thiazole Ring Formation
The formation of the thiazole ring is most commonly achieved through cyclization and condensation reactions. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most widely utilized methods. chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide, providing a straightforward and generally high-yielding route to a diverse range of substituted thiazoles. chemhelpasap.commdpi.com
Modern advancements have focused on improving the efficiency and environmental footprint of these reactions. Multi-component reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step, have gained prominence. A notable example is a metal-free, four-component reaction that synthesizes polysubstituted thiazoles from simple and readily available ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur. rsc.org
Microwave-assisted organic synthesis has also been effectively applied to accelerate thiazole formation, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govnih.gov These varied approaches provide synthetic chemists with a versatile toolkit for constructing the thiazole core.
| Synthesis Method | Key Reactants | Typical Conditions | Product Type |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Methanol, Heat chemhelpasap.com | 2,4-Disubstituted Thiazole |
| Modified Hantzsch (MCR) | α-Haloketone, Thiourea, Aldehyde | Catalyst (e.g., SiW.SiO2), Ultrasound/Heat mdpi.com | Polysubstituted Thiazole |
| Four-Component Reaction | Ketone, Aldehyde, Ammonium Salt, Sulfur | Metal-free, Heat rsc.org | 2,4,5-Trisubstituted Thiazole |
| From Enaminones | Enaminone, Thioamide | Electrochemical, Metal-free organic-chemistry.org | Acylthiazole |
| Domino Reaction | Propargyl Bromide, Thiourea | Microwave Irradiation organic-chemistry.org | 2-Aminothiazole |
Metal-Free Synthetic Protocols
In line with the principles of green chemistry, there is a significant and growing effort to develop synthetic methods that avoid the use of heavy metal catalysts. Several metal-free protocols for thiazole synthesis have been successfully developed, offering more sustainable alternatives.
One such approach is a Brønsted acid-promoted sulfuration/annulation reaction. This method facilitates a one-pot synthesis of bis-substituted thiazoles from benzylamines, acetophenones, and elemental sulfur powder. rsc.orgresearchgate.net The choice of the Brønsted acid is critical for the efficiency of this transformation. rsc.org Another powerful metal-free strategy is the modular multi-component system that combines simple substrates like ketones, aldehydes, and an ammonium salt with elemental sulfur to afford variously substituted thiazoles. rsc.org
Electrochemical methods also provide an excellent platform for metal-free synthesis. For example, a green and sustainable electrochemical oxidative cyclization of enaminones with thioamides yields thiazoles under metal- and oxidant-free conditions. organic-chemistry.org Furthermore, direct C-H functionalization of pre-existing heterocycles using diaryliodonium salts represents an advanced metal-free strategy for late-stage modification of thiazole scaffolds. nih.gov
| Protocol | Substrates | Reagents/Conditions | Key Advantage |
| Brønsted Acid-Promoted | Benzylamines, Acetophenones, Sulfur | Brønsted Acid (e.g., TfOH), Heat rsc.orgresearchgate.net | Avoids transition metals |
| Four-Component Assembly | Ketones, Aldehydes, Ammonium Salt, Sulfur | Heat, Self-assembled rsc.org | High atom economy, simple starting materials |
| Electrochemical Cyclization | Enaminones, Thioamides | Electrochemical cell, Undivided cell organic-chemistry.org | Metal- and external oxidant-free |
| C-H Functionalization | Thiazole, Diaryliodonium Salt | Base, Room Temperature nih.gov | Late-stage functionalization |
Synthesis of Cyclopentanamine Scaffolds
The cyclopentanamine moiety is the second key component of the target molecule. Its synthesis typically begins with a five-membered carbocyclic ketone, cyclopentanone (B42830), which is then converted to the corresponding amine.
Reduction Methodologies
The most direct and widely used method for synthesizing cyclopentanamine is the reductive amination of cyclopentanone. researchgate.netresearchgate.net This reaction converts the carbonyl group of cyclopentanone into an amine through an intermediate imine. wikipedia.org The process is typically carried out by treating cyclopentanone with ammonia (B1221849) in the presence of a reducing agent and often a heterogeneous catalyst. researchgate.net
A variety of catalytic systems have been investigated to optimize this transformation. Raney Nickel (Raney Ni) is a classical catalyst used for this purpose. researchgate.netscite.ai More recent research has explored the use of ruthenium-based catalysts, which have shown excellent performance. For instance, ruthenium supported on niobium oxide (Ru/Nb₂O₅) has been identified as a highly effective catalyst, with the morphology of the support material significantly influencing catalytic activity and selectivity. researchgate.net A layered Nb₂O₅ support was found to give a cyclopentylamine yield of over 84% under optimized conditions. researchgate.netresearchgate.net The reaction proceeds via the formation of N-cyclopentyliminocyclopentane as a key intermediate. researchgate.net
| Catalyst | Support | Reducing Agent | Temperature (°C) | Pressure (MPa) | Cyclopentylamine Yield (%) |
| Raney Ni | - | H₂ | - | - | Good Yield researchgate.net |
| Ru/Nb₂O₅-L (Layered) | Niobium Oxide | H₂ | 90 | 2 | 84.3 researchgate.net |
| Ru/Nb₂O₅-H (Hollow) | Niobium Oxide | H₂ | 90 | 2 | ~70 researchgate.net |
| Ru/Nb₂O₅-F (Flower-like) | Niobium Oxide | H₂ | 90 | 2 | ~65 researchgate.net |
| Pt-based catalysts | Metal Oxides | H₂ | - | - | Active researchgate.net |
| Pd-based catalysts | Metal Oxides | H₂ | - | - | Less active than Pt researchgate.net |
Alkylation Strategies for Amine Formation
Reductive alkylation, another term for reductive amination, is a cornerstone strategy for forming C-N bonds. wikipedia.org In the context of synthesizing the primary amine, cyclopentanamine, the process involves the reaction between cyclopentanone and ammonia. The initial step is the formation of a hemiaminal, which then reversibly loses water to form an imine. This imine intermediate is then reduced in situ to the final amine product. wikipedia.org
The choice of reducing agent is crucial for the success of the reaction. While catalytic hydrogenation with H₂ gas is common in industrial settings, other laboratory-scale reducing agents can be employed. These include various hydride reagents that are capable of selectively reducing the imine in the presence of the starting ketone.
| Reducing Agent | Type | Typical Application |
| H₂ (with catalyst) | Catalytic Hydrogenation | Industrial and lab-scale synthesis wikipedia.org |
| Sodium cyanoborohydride (NaBH₃CN) | Hydride Reagent | Lab-scale, selective for imines wikipedia.org |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Hydride Reagent | Lab-scale, mild, widely used |
| Pinacolborane | Borane Reagent | Used in chiral reductive aminations organic-chemistry.org |
The synthesis of the final target molecule, this compound, would subsequently involve the alkylation of the newly formed cyclopentanamine with a suitable thiazole-containing electrophile, such as 5-(chloromethyl)thiazole (B1295649) or 5-(bromomethyl)thiazole. Additives like potassium iodide can be used to accelerate such alkylation reactions. google.com
Electro-organic Synthesis of Cyclopentanone Derivatives
Electro-organic synthesis offers a powerful and sustainable alternative to conventional chemical methods for preparing key intermediates. organic-chemistry.org This approach uses electrical current to drive chemical reactions, often avoiding the need for harsh reagents or metal catalysts. Several electrochemical methods have been developed for the synthesis and functionalization of cyclopentanone and its derivatives. rsc.orgresearchgate.netjst.go.jp
One innovative application is the electrochemical intermolecular α-amination of cyclopentanone. This process, conducted under metal-free conditions, can react cyclopentanone with various anilines to produce α-enaminones in very good yields. organic-chemistry.org Such reactions typically employ platinum electrodes in an undivided cell, using potassium iodide as the electrolyte in a solvent like methanol. organic-chemistry.org While this specific example produces an enaminone rather than cyclopentanone itself, it highlights the potential of electrochemistry to construct functionalized cyclopentane (B165970) rings that can serve as precursors to the desired cyclopentanamine scaffold.
Furthermore, studies have shown that cyclopentanone derivatives can be formed through the electroreduction of other heterocyclic compounds, such as certain benzothiazole (B30560) derivatives, in aqueous media. capes.gov.brrsc.org These methods provide alternative pathways to access the carbocyclic core required for the synthesis of the target amine.
| Reaction Type | Substrates | Electrode Material | Electrolyte / Conditions | Product |
| Intermolecular α-amination | Cyclopentanone, Anilines | Platinum (Pt) | KI, Methanol, Constant current (40 mA) organic-chemistry.org | α-Enaminone |
| Reductive Cyclization | Benzothiazole derivatives | - | Aqueous buffered media capes.gov.brrsc.org | Cyclopentanone derivative |
| Oxidative Coupling | Silyl bis-enol ethers of ketones | Reticulated Vitreous Carbon (RVC) | Propionitrile, 2.0 mA current nih.gov | 1,4-Diketone |
| Stereoselective Reduction | 4-t-butylcyclohexanone | - | Acetic acid, Controlled potential rsc.org | Axial and Equatorial Alcohols |
Synthetic Methodologies and Chemical Transformations of this compound
The synthesis of this compound, a molecule incorporating both a thiazole and a cyclopentanamine moiety, is an area of interest for exploring novel chemical transformations. Research into its synthesis provides a platform for implementing advanced and sustainable chemical manufacturing principles, including green chemistry and stereoselective control for related chiral structures.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods provide insights into the electronic structure, stability, and reactivity of n-(Thiazol-5-ylmethyl)cyclopentanamine at an atomic level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT studies would typically be performed to optimize its geometry, determining the most stable three-dimensional conformation. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to accurately model the molecule's electronic and structural parameters. researchgate.netresearchgate.net These calculations would yield key data points such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (Thiazole) | ~1.7 Å |
| C=N (Thiazole) | ~1.3 Å | |
| C-N (Amine) | ~1.4 Å | |
| Bond Angle | C-S-C (Thiazole) | ~90° |
| C-N-C (Amine) | ~110° | |
| Dihedral Angle | Thiazole-CH2-N-Cyclopentyl | Variable |
Note: The values in this table are illustrative and represent typical ranges for similar molecular fragments. Actual values would require specific DFT calculations.
Electronic Structure Analysis
Analysis of the electronic structure provides insights into the molecule's reactivity and spectroscopic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ekb.eg A smaller energy gap suggests that the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Vibrational Analysis and Spectral Predictions
Vibrational analysis, typically performed using the same DFT method as the geometry optimization, calculates the harmonic vibrational frequencies. researchgate.net These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound. mdpi.com Each calculated vibrational mode would be assigned to specific molecular motions, such as stretching, bending, or rocking of different functional groups. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Ligand-Receptor Interaction Profiling
To perform a molecular docking simulation, a three-dimensional structure of a target receptor is required. The this compound molecule would then be placed in the binding site of the receptor, and various conformations would be sampled. The results would provide a detailed profile of the potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. researchgate.net This information is critical for understanding the basis of molecular recognition.
Prediction of Binding Affinities
A key outcome of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). samipubco.com This value quantifies the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable and favorable interaction. These predicted affinities are valuable for prioritizing compounds for further experimental testing.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Interacting Residues (Example) |
| Binding Affinity (kcal/mol) | - | - |
| Hydrogen Bonds | - | Tyr, Asp, Ser |
| Hydrophobic Interactions | - | Leu, Val, Phe |
Note: This table is a template. The actual values and interacting residues would depend on the specific biological target chosen for the docking study.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide critical insights into its conformational flexibility and its interaction with biological targets.
By simulating the compound in a virtual environment that mimics physiological conditions (e.g., in a water box with ions at a specific temperature and pressure), researchers can observe its dynamic behavior. This includes the rotation of the cyclopentane (B165970) ring relative to the thiazole (B1198619) moiety and the flexibility of the methylamine (B109427) linker. Understanding the accessible conformations is crucial, as the three-dimensional shape of a molecule often dictates its ability to bind to a specific biological receptor.
In the context of drug discovery, MD simulations are frequently employed to study the stability of a ligand-protein complex. samipubco.com If a potential protein target for this compound is identified, MD simulations can model their interaction, providing information on the stability of the binding pose predicted by molecular docking. samipubco.comnih.gov Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD profile over time suggests a stable binding mode.
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein
| Simulation Metric | Value | Interpretation |
| Average Ligand RMSD | 1.5 Å | The ligand maintains a stable conformation within the binding pocket. |
| Average Protein RMSD | 2.0 Å | The overall protein structure remains stable upon ligand binding. |
| Key H-Bond Occupancy (Thiazole N) | 85% | A persistent hydrogen bond is formed with the thiazole nitrogen. |
| Key H-Bond Occupancy (Amine NH) | 70% | The secondary amine forms a relatively stable hydrogen bond. |
| Binding Free Energy (MM/GBSA) | -45 kcal/mol | Indicates a favorable binding affinity of the compound for the target. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a series of active compounds related to this compound would typically include features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
The key structural elements of this compound that could contribute to a pharmacophore model are:
The thiazole ring, which can act as a hydrogen bond acceptor and participate in aromatic interactions.
The secondary amine, which can serve as both a hydrogen bond donor and acceptor.
The cyclopentyl group, which represents a significant hydrophobic feature.
Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process allows for the rapid and cost-effective identification of structurally diverse molecules that have a high probability of being active at the same biological target. This approach is instrumental in scaffold hopping, where the aim is to find new core structures with similar activity profiles. nih.gov
Virtual screening can help in identifying new derivatives or analogs of this compound with potentially improved activity or pharmacokinetic properties. The identified hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for chemical synthesis and biological testing.
Table 2: Hypothetical Pharmacophore Features for an Agonist Targeting a G-Protein Coupled Receptor
| Pharmacophore Feature | Corresponding Moiety in this compound |
| Aromatic Ring | Thiazole Ring |
| Hydrogen Bond Acceptor | Thiazole Nitrogen |
| Hydrogen Bond Donor | Secondary Amine (NH) |
| Hydrophobic Center | Cyclopentyl Group |
| Positive Ionizable | Protonated Secondary Amine |
In Silico Structure-Activity Relationship (SAR) Derivation
In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activities using computational methods. nih.govej-chem.org For a series of analogs of this compound, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.
A QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity.
For example, a hypothetical QSAR study on a series of n-(Thiazol-5-ylmethyl)cycloalkanamine derivatives might reveal that:
Increasing the size of the cycloalkane ring (from cyclobutane (B1203170) to cyclohexane) has a parabolic effect on activity, with cyclopentane being optimal.
The presence of a substituent on the thiazole ring at a specific position could enhance activity, depending on its electronic and steric properties.
The lipophilicity (LogP) of the molecule is positively correlated with its activity up to a certain point, after which it may decrease due to poor solubility or transport properties.
Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. This predictive capability helps to prioritize synthetic efforts on the most promising molecules, saving time and resources. ej-chem.org
Table 3: Illustrative QSAR Descriptors and Their Potential Impact on Biological Activity
| Molecular Descriptor | Property Represented | Hypothetical SAR Trend |
| LogP | Lipophilicity/Hydrophobicity | Positive correlation up to an optimal value, then negative. |
| Molecular Weight | Size of the Molecule | Generally, a moderate size is preferred to maintain good bioavailability. |
| Polar Surface Area (PSA) | Polarity and Membrane Permeability | A lower PSA is often associated with better cell permeability. |
| Number of H-Bond Donors/Acceptors | Potential for specific interactions | A balanced number is crucial for both target binding and solubility. |
| Dipole Moment | Overall polarity of the molecule | May influence long-range interactions with the biological target. |
Academic Research Applications in Chemical Biology and Organic Synthesis
Role as Synthetic Intermediates and Building Blocks
The structural attributes of n-(Thiazol-5-ylmethyl)cyclopentanamine make it a valuable building block for the synthesis of more complex molecules. The secondary amine provides a reactive site for a variety of chemical transformations, while the thiazole (B1198619) ring can be further functionalized or act as a key pharmacophore.
Synthesis of Complex Organic Molecules
The thiazole ring is a fundamental component in a multitude of biologically active compounds. nih.gov As a synthetic intermediate, this compound can be envisioned as a precursor for the synthesis of elaborate molecules with potential therapeutic applications. The secondary amine can undergo acylation, alkylation, or arylation to introduce further complexity and diversity. For instance, reaction with a carboxylic acid or its derivative would yield an amide, a common functional group in many pharmaceutical agents.
| Reaction Type | Potential Reagent | Resulting Functional Group | Significance in Complex Molecule Synthesis |
|---|---|---|---|
| Acylation | Carboxylic Acid, Acyl Chloride | Amide | Introduction of peptide-like linkages, modulation of biological activity. |
| Alkylation | Alkyl Halide | Tertiary Amine | Modification of steric and electronic properties, enhancement of receptor binding. |
| Arylation | Aryl Halide (e.g., Buchwald-Hartwig coupling) | Tertiary Arylamine | Creation of complex scaffolds with extended aromatic systems. |
| Reductive Amination | Aldehyde or Ketone | Tertiary Amine | Formation of new carbon-nitrogen bonds and introduction of diverse substituents. |
Development of Thiazole-Containing Polymeric Structures
Thiazole-containing polymers have garnered interest for their potential applications in materials science, particularly in the field of organic electronics. For example, conjugated microporous polymers incorporating thiazolo[5,4-d]thiazole (B1587360) linkages have been investigated for their photoelectric properties and photocatalytic activity. nih.govresearchgate.netmdpi.com
While the direct polymerization of this compound has not been documented, its structure suggests potential as a monomer for certain types of polymers. The secondary amine could, for instance, be a site for ring-opening polymerization of cyclic esters or for polycondensation reactions with diacyl chlorides or diisocyanates. The resulting polymers would feature the thiazole and cyclopentyl groups as pendant moieties, which could influence the polymer's physical and chemical properties, such as solubility, thermal stability, and potential for post-polymerization modification.
Preparation of Peptidomimetic Analogues
The thiazole ring is a valuable component in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. researchgate.net Thiazoles can serve as a bioisosteric replacement for a peptide bond, offering increased metabolic stability and conformational rigidity. nih.gov The planar and aromatic nature of the thiazole ring can help to constrain the peptide backbone into a specific conformation, which can be advantageous for binding to biological targets.
The structure of this compound, with its amine-functionalized methyl group at the 5-position of the thiazole, is well-suited for incorporation into peptide-like structures. The secondary amine can be acylated with an amino acid to form a new amide bond, effectively inserting the thiazole-cyclopentanamine unit into a peptide chain. This would create a peptidomimetic with a non-natural side chain that could influence receptor binding and selectivity. Research has shown that even small changes in the side chains of thiazole-containing peptidomimetics can significantly impact their biological activity.
Catalytic Applications in Organic Transformations
The nitrogen atom in the thiazole ring of this compound can be quaternized to form a thiazolium salt, which opens up possibilities for its use in catalysis.
Thiazolium Salt Catalysis
Thiazolium salts are well-known precursors to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. tcichemicals.com The deprotonation of a thiazolium salt at the C2 position generates a carbene that can catalyze a variety of important organic reactions, most notably the benzoin (B196080) condensation. researchgate.netresearchgate.net
Theoretically, this compound can be readily converted into a thiazolium salt by N-alkylation of the thiazole nitrogen with an appropriate alkyl halide. The resulting thiazolium salt would possess an N-cyclopentylmethyl substituent. The steric and electronic properties of this substituent could influence the stability and reactivity of the corresponding N-heterocyclic carbene, potentially leading to unique catalytic activity or selectivity. While specific studies on the catalytic applications of a thiazolium salt derived from this compound are not currently available, the general principles of thiazolium salt catalysis are well-established. nih.gov
| Catalytic Reaction | Role of Thiazolium-derived NHC | Potential Advantage of N-Cyclopentylmethyl Substituent |
|---|---|---|
| Benzoin Condensation | Acts as a nucleophilic catalyst to facilitate the umpolung of an aldehyde. | May influence the stereoselectivity of the reaction. |
| Stetter Reaction | Catalyzes the conjugate addition of an aldehyde to an activated alkene. | Could affect the substrate scope and efficiency of the catalyst. |
| Transesterification | Can act as a nucleophilic catalyst for acyl transfer reactions. | May enhance catalyst stability and recyclability. |
Exploration in Advanced Materials Science
The unique electronic properties of the thiazole ring have led to its incorporation into various advanced materials, particularly organic semiconductors. researchgate.netresearchgate.net Thiazole-based materials have been investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgrsc.org
The contribution of this compound to this field would likely be as a building block for larger, conjugated systems. For instance, the thiazole ring could be incorporated into a polymer backbone or a small molecule with extended π-conjugation. The cyclopentanamine side chain could be used to tune the solubility and processing characteristics of the resulting material. Furthermore, the nitrogen atom of the amine could be a site for post-synthetic modification to fine-tune the material's electronic properties. While direct applications of this compound in advanced materials have not been reported, the photophysical properties of related thiazole derivatives suggest that such compounds could exhibit interesting fluorescence or other optical properties. nih.gov
In vitro Biological Activity Profiling (Mechanistic Investigations)
The thiazole moiety is a prominent scaffold in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. The compound this compound and its close structural analogs have been the subject of various in vitro studies to elucidate their mechanisms of action across several biological domains. These investigations are crucial for understanding their potential as therapeutic agents and as tools for chemical biology research.
Enzyme Inhibition Studies (e.g., 11β-HSD, Urease)
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition:
Derivatives of this compound, specifically 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, have been identified as promising inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for regulating glucocorticoid levels. mdpi.comnih.gov The two isoforms, 11β-HSD1 and 11β-HSD2, play opposing roles in the conversion of inactive cortisone (B1669442) to active cortisol. nih.gov Inhibition of 11β-HSD1 is a therapeutic target for metabolic diseases like type 2 diabetes and obesity. mdpi.com
In a study of various 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, significant inhibitory activity against 11β-HSD1 was observed. mdpi.comnih.gov Notably, the introduction of different substituents at the C-5 position of the thiazole ring influences the inhibitory potency and selectivity. One of the most potent compounds identified was 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, which demonstrated a strong inhibitory effect on 11β-HSD1 with an IC50 value of 0.07 µM. mdpi.comnih.gov This compound also showed greater selectivity for 11β-HSD1 over 11β-HSD2 compared to the non-selective inhibitor carbenoxolone. mdpi.comnih.gov
| Compound | % Inhibition of 11β-HSD1 (at 10 µM) | % Inhibition of 11β-HSD2 (at 10 µM) | IC50 for 11β-HSD1 (µM) |
|---|---|---|---|
| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 90% | <43% | 0.07 |
| Carbenoxolone (Reference) | Not Reported | 55% | Not Reported |
Urease Inhibition:
Thiazole-containing compounds have also been investigated as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. tandfonline.comnih.gov Inhibition of urease is a key strategy for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.govnih.gov
Studies on hybrid compounds of thiazole and thiazolidinone have demonstrated significant urease inhibitory potential. tandfonline.com For instance, a derivative with a trifluoromethyl substitution showed excellent inhibition of the urease enzyme. tandfonline.com Kinetic studies of other imidazothiazole derivatives have revealed a competitive mode of inhibition. nih.govnih.gov One such derivative, compound 2c, was found to be an 8-fold more potent inhibitor of urease than the standard inhibitor thiourea, with an IC50 value of 2.94 ± 0.05 μM. nih.govnih.gov
| Compound | IC50 (µM) | Inhibition Mechanism |
|---|---|---|
| Thiazole-thiazolidinone derivative with trifluoromethyl substitution | 1.80 ± 0.80 | Not Specified |
| Imidazothiazole derivative (Compound 2c) | 2.94 ± 0.05 | Competitive |
| Thiourea (Reference) | 22.3 ± 0.031 | Not Applicable |
Receptor Binding and Modulation Mechanisms
Thiazole derivatives have been explored for their ability to bind to various receptors, indicating their potential as modulators of cellular signaling pathways.
For example, certain substituted thiazoles have been tested for their binding affinity to serotonin (B10506) 5-HT6 receptors, which are implicated in cognitive function and are a target for Alzheimer's disease research. researchgate.net In vitro radioligand binding assays have shown that some thiazole compounds display promising activity as 5-HT6 antagonists. researchgate.net
Furthermore, carborane-based benzothiazole (B30560) derivatives have been identified as high-affinity ligands for the cannabinoid receptor type 2 (CB2R). acs.org These compounds exhibit nanomolar affinity and high selectivity for CB2R, which is a target for neurodegenerative diseases and inflammation. acs.org Docking studies suggest that these derivatives bind within a hydrophobic pocket of the receptor. acs.org
Cell Line-Based Mechanistic Studies (e.g., Anti-proliferative Pathways)
The anti-proliferative activity of thiazole derivatives has been evaluated against a variety of human cancer cell lines, with investigations into the underlying molecular mechanisms.
A study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives demonstrated their cytotoxic effects against several cancer cell lines, including human colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30). mdpi.comnih.gov
Mechanistic studies on other thiazole derivatives have revealed that their anti-proliferative effects can be attributed to the induction of cell cycle arrest and apoptosis. mdpi.com For instance, some thiazole-naphthalene derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 breast cancer cells. nih.gov This is often associated with the inhibition of tubulin polymerization. nih.gov Other thiazolides have been reported to induce a G1 cell cycle arrest. researchgate.net Molecular docking studies have further suggested that some thiazole derivatives can bind to and inhibit key proteins involved in cancer cell proliferation, such as vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 2.57 ± 0.16 |
| HepG2 | Liver Cancer | 7.26 ± 0.44 |
| Staurosporine (Reference) | Not Applicable | 6.77 ± 0.41 (MCF-7) |
Antimicrobial Activity Mechanisms
The thiazole scaffold is a component of several clinically used antimicrobial agents. jchemrev.com The mechanism of action for thiazole derivatives against bacteria is believed to be multifaceted. Due to their amphiphilic nature, these compounds can embed within the bacterial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death. mdpi.com
Molecular docking studies have suggested that some thiazole derivatives may exert their antibacterial effect by inhibiting essential bacterial enzymes. One such proposed target is E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com
Antifungal Activity Mechanisms
Thiazole derivatives have demonstrated potent activity against various fungal pathogens, including Candida albicans. nih.govnih.gov The proposed mechanisms of antifungal action are primarily related to the disruption of the fungal cell's structural integrity.
Studies suggest that these compounds can interfere with the fungal cell wall, as evidenced by increased minimum inhibitory concentrations (MICs) in the presence of sorbitol, an osmotic protectant. nih.gov Additionally, interactions with the fungal cell membrane are also implicated, as the presence of exogenous ergosterol (B1671047) can affect their antifungal activity. nih.gov The lipophilicity of these derivatives appears to be a crucial factor in their ability to disrupt fungal membranes and exert their antifungal effects. nih.govnih.gov Molecular docking studies have also pointed to the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in ergosterol biosynthesis, as a potential mechanism of action. mdpi.com
Anti-inflammatory Mechanisms
The anti-inflammatory properties of thiazole derivatives are thought to be mediated through the modulation of several key inflammatory pathways. A primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netresearcher.lifenih.gov
Some thiazole derivatives have been shown to act as selective COX-2 inhibitors, while others exhibit non-selective inhibition of both COX-1 and COX-2. nih.gov Beyond the COX/LOX pathways, thiazole compounds may also influence other signaling cascades involved in inflammation, such as the JAK-STAT and MAPK pathways, and reduce the production of pro-inflammatory cytokines like TNF-α. researchgate.netresearcher.life
Antioxidant Activity Mechanisms
The antioxidant properties of thiazole derivatives, including compounds structurally related to this compound, are a subject of considerable scientific interest. Research indicates that the thiazole nucleus is a key pharmacophore that contributes to antioxidant activity through various mechanisms. chemrevlett.commdpi.com These mechanisms primarily involve the capacity of these compounds to scavenge free radicals and to modulate the activity of enzymatic antioxidant defenses. chemrevlett.com The antioxidant potential of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. nih.govnih.gov
Studies on various thiazole derivatives have demonstrated their efficacy in scavenging radicals such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.comnih.gov The presence of specific substituents on the thiazole ring can significantly influence the antioxidant capacity. For instance, phenolic hydroxyl groups attached to the thiazole structure have been shown to enhance radical scavenging activity. nih.govmdpi.com
The general mechanisms of antioxidant action for thiazole-containing compounds can be summarized as follows:
Hydrogen Atom Transfer (HAT): In this mechanism, the thiazole derivative donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group. mdpi.com
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant molecule to the free radical, resulting in the formation of a more stable species.
Chelation of Transition Metals: Some thiazole derivatives can chelate transition metal ions like iron and copper, which are known to catalyze the formation of ROS. By binding to these metals, the compounds prevent them from participating in oxidative reactions. nih.govresearchgate.net
While direct studies on this compound are limited, the established antioxidant activities of other thiazole derivatives provide a strong basis for its potential antioxidant mechanisms. The nitrogen and sulfur atoms within the thiazole ring can participate in delocalizing electrons, which can stabilize the molecule after donating a hydrogen atom or an electron, thus contributing to its antioxidant potential.
Table 1: Antioxidant Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Assay | Activity Metric | Result |
| Phenolic Thiazoles | ABTS•+ Radical Scavenging | IC50 | Lower IC50 values than ascorbic acid for some derivatives. nih.gov |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | DPPH Radical Scavenging | Antioxidant Activity | Showed remarkable antioxidant activity. nih.gov |
| 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | Redox Status Analysis | Oxidative Stress | Induced oxidative stress in cancer cell lines at high concentrations. nih.govmdpi.com |
| Thiazolyl-polyphenolic compounds | Radical Scavenging (ABTS & DPPH) | Antioxidant Activity | Exhibited significantly enhanced antioxidant activity compared to standards. mdpi.com |
Antituberculosis Activity Mechanisms
Thiazole-containing compounds have emerged as a promising class of agents in the search for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. bohrium.com The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB necessitates the development of novel drugs with different mechanisms of action. bohrium.com Thiazole derivatives have demonstrated potent antitubercular activity, often by targeting essential enzymes and pathways in the bacterium. bohrium.comnih.gov
The primary mechanisms of action for the antituberculosis activity of thiazole derivatives include:
Enzyme Inhibition: A significant number of thiazole-based compounds exert their effect by inhibiting key mycobacterial enzymes. One such target is the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an enzyme essential for the synthesis of the mycobacterial cell wall. nih.gov Inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the cell wall, leading to bacterial death.
Disruption of Cell Wall Synthesis: Beyond targeting specific enzymes like DprE1, thiazole derivatives can interfere with the broader processes of cell wall biosynthesis. bohrium.com The unique and complex cell wall of M. tuberculosis is a primary target for many antitubercular drugs.
Interference with Essential Metabolic Pathways: Thiazole compounds can also disrupt other vital metabolic pathways within the bacterium, although these mechanisms are often less well-defined. bohrium.com
Molecular docking studies have been employed to understand the interactions between thiazole derivatives and their target enzymes. These studies have revealed that specific structural features of the thiazole compounds, such as hydrogen bonds and interactions with the Pi electron cloud, are crucial for their binding to the active sites of enzymes like tubercular ThyX. nih.gov
While specific research on the antituberculosis activity of this compound is not widely available, its structural similarity to other active thiazole derivatives suggests it could operate through similar mechanisms. The cyclopentanamine moiety attached to the thiazole ring may influence its lipophilicity and ability to penetrate the mycobacterial cell wall, potentially enhancing its efficacy.
Table 2: Antituberculosis Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Target/Strain | Activity Metric | Result |
| Thiazole-thiadiazole compounds | M. tuberculosis (H37Ra) | MIC | Compound 5l showed a MIC value of 7.1285 μg/ml. nih.gov |
| Thiazole–chalcone hybrids | M. tuberculosis H37Rv | MIC | Compounds 12 and 7 showed potent activity with MICs of 2.43 and 4.41 µM, respectively. mdpi.com |
| Thiazolylhydrazone derivatives | M. tuberculosis H37Rv | Inhibition | Showed significant inhibition ranging from 92% to 96% at 6.25 µg/ml. nih.gov |
| N-alkyl nitrobenzamides (DprE1 inhibitors) | M. tuberculosis | MIC | Derivatives with intermediate lipophilicity presented the best activities (MIC of 16 ng/mL). nih.gov |
Future Directions and Research Perspectives
Development of Novel and Efficient Synthetic Strategies
The synthesis of n-(Thiazol-5-ylmethyl)cyclopentanamine and its analogs is foundational to any further investigation. Future research will likely focus on moving beyond traditional, multi-step procedures to more streamlined and environmentally benign methods. The development of novel synthetic strategies could prioritize efficiency, yield, and sustainability.
Key areas for development include:
One-Pot, Multi-Component Reactions (MCRs): MCRs offer a significant advantage by combining multiple reaction steps into a single operation, reducing solvent waste, time, and purification efforts. A potential MCR approach could involve the reaction of a suitable thiazole (B1198619) precursor, cyclopentanone (B42830), and an amine source in a single pot. bepls.com
Green Chemistry Approaches: The use of eco-friendly solvents (like water or PEG-400), catalyst-free conditions, or energy-efficient techniques such as microwave or ultrasonic irradiation represents a significant step forward. bepls.com For instance, adapting the Hantzsch thiazole synthesis or similar cyclocondensation reactions to aqueous media could drastically reduce the environmental impact. bepls.comnih.gov
Flow Chemistry Synthesis: Continuous flow reactors can offer precise control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch synthesis.
| Synthetic Strategy | Description | Potential Advantages | Reference |
| Multi-Component Reaction | Condensation of 5-(chloromethyl)thiazole (B1295649), cyclopentanone, and a nitrogen source. | High atom economy, reduced steps, operational simplicity. | nih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the key bond-forming reactions. | Rapid reaction times, improved yields, cleaner reaction profiles. | bepls.com |
| Catalyst-Free Aqueous Synthesis | Performing the condensation or reductive amination steps in water as a solvent. | Environmentally benign, reduced cost, simplified workup. | bepls.com |
Exploration of Undiscovered Reactivity Pathways and Transformations
The thiazole ring is a versatile heterocyclic system known for a variety of chemical transformations. nih.gov Future research should aim to explore the reactivity of this compound to generate novel molecular architectures.
Potential reactivity pathways to investigate include:
C-H Functionalization: Direct functionalization of the C-H bonds on the thiazole ring (particularly at the C2 and C4 positions) or the cyclopentyl group would provide an efficient route to novel derivatives without the need for pre-functionalized starting materials.
Ring Transformation Reactions: Thiazole rings can undergo rearrangements or transformations into other heterocyclic systems under specific conditions, such as photochemical reactions or cycloadditions. nih.gov Investigating these pathways could lead to the discovery of entirely new chemical scaffolds.
Oxidation and Reduction Chemistry: The sulfur atom in the thiazole ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and biological activity of the molecule. nih.gov Similarly, the reactivity of the secondary amine can be modulated through various transformations.
| Reaction Type | Target Site | Potential Outcome | Reference |
| Electrophilic Aromatic Substitution | Thiazole C4-position | Introduction of various functional groups (e.g., nitro, halo). | nih.gov |
| Lithiation/Metalation | Thiazole C2-position | Functionalization with a wide range of electrophiles. | nih.gov |
| N-Alkylation/N-Acylation | Cyclopentanamine Nitrogen | Modification of the amine to amides, sulfonamides, or tertiary amines. | mdpi.com |
| Sulfur Oxidation | Thiazole Sulfur Atom | Formation of sulfoxides and sulfones with altered properties. | nih.gov |
Advanced Computational Modeling for Predictive Chemical Design
In silico methods are indispensable tools in modern chemical research for predicting molecular properties and guiding experimental work. Applying advanced computational modeling to this compound can accelerate the design of new derivatives with desired characteristics.
Key computational approaches include:
Quantum Mechanics (QM) Calculations: To understand the electronic structure, reactivity indices, and spectral properties of the molecule. This can help predict the most likely sites for chemical reactions.
Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives to the target's active site. nih.govnih.gov This is crucial for rational drug design.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological targets or solvent molecules over time, offering a more realistic picture of its behavior in a physiological environment. researchgate.net
Rational Design of New Derivatives for Targeted Research Objectives
The structural framework of this compound offers multiple points for modification, allowing for the rational design of derivatives to meet specific research goals, such as enhancing biological activity or tuning physicochemical properties.
Strategies for derivative design include:
Substitution on the Thiazole Ring: Introducing various substituents (e.g., alkyl, aryl, halogen) at the C2 and C4 positions of the thiazole ring can modulate the molecule's electronics, sterics, and lipophilicity. nih.gov
Modification of the Cyclopentyl Group: Altering the size of the cycloalkyl ring (e.g., to cyclobutyl or cyclohexyl) or introducing substituents on the ring can impact conformational flexibility and binding interactions.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a common strategy in medicinal chemistry. researchgate.net For example, the thiazole ring could be replaced with another five-membered heterocycle.
| Modification Site | Example Substituents | Potential Impact on Properties | Reference |
| Thiazole C2-Position | Amino, Halogen, Small Alkyl Groups | Altered hydrogen bonding capacity, electronic properties. | mdpi.com |
| Thiazole C4-Position | Phenyl, Substituted Aryls | Increased lipophilicity, potential for pi-stacking interactions. | mdpi.com |
| Cyclopentyl Ring | Hydroxyl, Fluoro, Methyl | Modified polarity, metabolic stability, and conformation. | mdpi.com |
| Amine Linker | Acylation, Sulfonylation | Conversion to neutral amides/sulfonamides, altered solubility. | nih.gov |
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
To efficiently explore the chemical space around the this compound scaffold, modern high-throughput techniques are essential.
Future research should focus on:
Combinatorial Library Synthesis: Developing a robust synthetic route (such as a solid-phase synthesis or solution-phase parallel synthesis) that allows for the rapid generation of a large library of analogs by systematically varying the substituents on the thiazole and cyclopentyl rings. nih.gov
High-Throughput Screening (HTS): Screening the synthesized library against a wide range of biological targets (e.g., enzymes, receptors) to identify "hits" with promising activity. rsc.org HTS allows for the rapid testing of thousands of compounds, significantly accelerating the discovery of new lead molecules.
On-the-Fly Synthesis and Screening: Advanced automation allows for the synthesis of compounds on a nanoscale, followed immediately by biological screening in the same multi-well plate. rsc.org This approach minimizes compound handling, reduces waste, and shortens the discovery timeline.
The integration of these advanced methodologies will be crucial for unlocking the full potential of the this compound scaffold and accelerating the discovery of new compounds with valuable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
